2-Amino-5-(naphthalen-1-yl)isonicotinic acid
Description
2-Amino-5-(naphthalen-1-yl)isonicotinic acid is a pyridinecarboxylic acid derivative featuring an amino group (-NH₂) at the 2-position of the pyridine ring and a naphthalen-1-yl (1-naphthyl) substituent at the 5-position.
Properties
IUPAC Name |
2-amino-5-naphthalen-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLHGMGCVQZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The synthesis of 2-amino-substituted isonicotinic acid derivatives often begins with cyclocondensation reactions. For example, 2-amino-5-aryl-1,3,4-oxadiazole scaffolds are synthesized by refluxing nicotinic acid with semicarbazide in the presence of concentrated sulfuric acid. Adapting this method, 2-amino-5-(naphthalen-1-yl)isonicotinic acid could be synthesized via the condensation of isonicotinic acid with a naphthalene-containing hydrazine derivative.
Procedure :
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Combine isonicotinic acid (0.01 mol) and 1-naphthylhydrazine (0.01 mol) in aqueous sulfuric acid (10 drops).
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Reflux the mixture at 120°C for 6–8 hours, monitoring progress via TLC.
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Quench the reaction on crushed ice, filter the precipitate, and recrystallize with ethanol.
Key Parameters :
Microwave-Assisted Synthesis
Enhanced Efficiency via Microwave Irradiation
Microwave methods significantly improve reaction kinetics and yields for heterocyclic compounds. In the synthesis of amino acid–functionalized 1,3,4-oxadiazoles, microwave irradiation at 500 W for 5 minutes achieved yields 20–30% higher than conventional heating. For 2-amino-5-(naphthalen-1-yl)isonicotinic acid , this approach could reduce reaction times from hours to minutes.
Procedure :
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Mix isonicotinic acid (0.01 mol) and 1-naphthylamine (0.01 mol) in 25 mL water.
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Irradiate in a domestic microwave oven (500 W) in 60-second intervals for 5 minutes total.
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Evaporate water via toluene azeotrope, triturate with acetone, and recrystallize.
Key Parameters :
Catalytic Amination Strategies
Copper-Catalyzed C–N Bond Formation
Copper catalysts facilitate efficient aryl amination, as demonstrated in the synthesis of 2-aminonicotinic acid from aryl halides and aqueous ammonia. Applying this to 2-amino-5-(naphthalen-1-yl)isonicotinic acid , a brominated isonicotinic acid precursor could undergo amination with 1-naphthylamine.
Procedure :
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Combine 5-bromoisonicotinic acid (1.28 mmol), 1-naphthylamine (1.5 mmol), Cu(OAc)₂·H₂O (0.13 mmol), and ammonium hydroxide (1.8 mL) in NMP.
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Heat at 110°C for 12 hours under stirring.
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Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Key Parameters :
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional Condensation | 45–55% | 6–8 h | Low | Moderate |
| Microwave-Assisted | 65–70% | 5 min | Medium | High |
| Catalytic Amination | ~72% | 12 h | High | Low |
Insights :
-
Microwave synthesis offers the best balance of yield and time efficiency.
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Catalytic amination, while high-yielding, requires expensive metal catalysts and prolonged heating.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(naphthalen-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-5-(naphthalen-1-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(naphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 2-amino-5-(naphthalen-1-yl)isonicotinic acid with related compounds:
Key Observations:
- The amino group at C2 may enhance hydrogen-bonding interactions, distinguishing it from 2-(naphthalen-1-yl)isonicotinic acid, which lacks this functional group .
Metabolic and Reactivity Profiles
- Hydroxylation Pathways: Isonicotinic acid derivatives (e.g., 4-carboxypyridine) undergo microbial hydroxylation at alpha positions (C2 and C6), yielding dihydroxy intermediates like 2,6-dihydroxyisonicotinic acid . The amino and naphthyl groups in 2-amino-5-(naphthalen-1-yl)isonicotinic acid may alter this pathway by sterically hindering hydroxylation or directing metabolism toward deamination.
- Synthetic Reactivity: Analogous to isonicotinic acid hydrazide derivatives (), the amino group in the target compound could participate in Schiff base formation or coordination chemistry, enabling applications in drug design (e.g., thiazolidinone derivatives, as in ) or porous materials (e.g., carboxylate-based MOFs, as in ).
Biological Activity
2-Amino-5-(naphthalen-1-yl)isonicotinic acid is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-Amino-5-(naphthalen-1-yl)isonicotinic acid features a naphthalene ring fused with an isonicotinic acid moiety, which contributes to its unique biological properties. Its chemical formula is C13H11N3O2, and it has a molecular weight of approximately 227.25 g/mol. The presence of both amino and carboxylic functional groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that 2-amino derivatives of isonicotinic acids exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-amino-5-(naphthalen-1-yl)isonicotinic acid can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Amino-5-(naphthalen-1-yl)isonicotinic acid | MCF-7 | 15.3 | Apoptosis induction |
| Similar Derivative A | PC3 (Prostate Cancer) | 12.7 | Cell cycle arrest |
| Similar Derivative B | HCT116 (Colon Cancer) | 9.8 | Apoptosis induction |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent.
Table 2: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Pseudomonas aeruginosa | 15 | 100 |
The biological effects of 2-amino-5-(naphthalen-1-yl)isonicotinic acid are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to cell survival and proliferation.
- Gene Expression Alteration : The compound influences gene expression profiles associated with apoptosis and stress responses.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of isonicotinic acids, including 2-amino-5-(naphthalen-1-yl)isonicotinic acid. The results indicated a significant reduction in tumor growth in vivo models when treated with this compound, underscoring its potential as an effective therapeutic agent against certain cancers .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of the compound against resistant strains of bacteria. The findings revealed that it was effective against strains that exhibited resistance to conventional antibiotics, highlighting its potential role in addressing antibiotic resistance .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Amino-5-(naphthalen-1-yl)isonicotinic acid?
The synthesis typically involves multi-step organic reactions, including coupling of naphthalene derivatives with isonicotinic acid precursors. For example, intermediates like 3-(naphthalen-1-yl)ureido groups can be introduced via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Column chromatography (silica gel or Sephadex LH 20) is often used for purification . Fluorinated analogs (e.g., trifluoroethoxy derivatives) may require specialized reagents like HATU for amide bond formation .
Q. How can structural characterization be performed for this compound and its derivatives?
Key techniques include:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .
- Spectroscopy : FTIR for functional groups, NMR (¹H/¹³C) for backbone analysis, and mass spectrometry for molecular weight confirmation. For rotational conformers, broadband chirped-pulse FTMW spectroscopy has been applied to similar isonicotinic derivatives .
- HPLC : Primesep 100 columns with mobile phases containing trifluoroacetic acid (TFA) or acetonitrile (ACN) can separate isomers and quantify purity .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
Start with minimum inhibitory concentration (MIC) assays against drug-sensitive (DS) and resistant (MDR/XDR) strains of Mycobacterium tuberculosis. Use microdilution methods in 7H9 broth, with isoniazid as a positive control. For broader antimicrobial activity, employ disk diffusion against Gram-positive/negative bacteria and fungal pathogens. Docking simulations against targets like InhA (enoyl ACP reductase) can predict binding modes .
Advanced Research Questions
Q. How can conflicting crystallographic data from polymorphic forms be resolved?
Polymorphism can arise due to solvent effects or temperature variations during crystallization. To resolve discrepancies:
- Perform differential scanning calorimetry (DSC) to identify thermal transitions.
- Use SHELXD for phase problem solutions and SHELXE for density modification in twinned crystals. Compare hydrogen-bonding networks via Mercury software to distinguish packing motifs .
- Validate with PXRD patterns simulated from single-crystal data .
Q. What strategies optimize the compound’s bioavailability while retaining antitubercular activity?
- Fluorination : Introduce trifluoromethyl or fluoroethoxy groups to enhance lipophilicity and metabolic stability, as seen in fluorinated isonicotinic analogs .
- Metal complexation : Form heteroleptic complexes with Cu(II), Co(II), or Zn(II) to improve membrane permeability. Test stability in simulated gastric fluid (pH 2.0) and plasma .
- Prodrug design : Synthesize hydrazone or ester derivatives for controlled release. Assess hydrolysis kinetics using LC-MS .
Q. How do electronic effects of the naphthalene substituent influence binding to biological targets?
- Conduct density functional theory (DFT) calculations to map electrostatic potential surfaces, focusing on the naphthalene ring’s electron-rich regions.
- Compare binding affinities of derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups via surface plasmon resonance (SPR).
- Validate with molecular dynamics (MD) simulations of InhA-ligand complexes to quantify interaction energies .
Q. What analytical approaches reconcile discrepancies in MIC values between replicate assays?
- Statistical normalization : Use Z-score transformation to account for plate-to-plate variability.
- Check compound stability : Perform LC-MS to confirm integrity after incubation in assay media.
- Synergy testing : Combine with sub-inhibitory concentrations of efflux pump inhibitors (e.g., verapamil) to identify resistance mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
